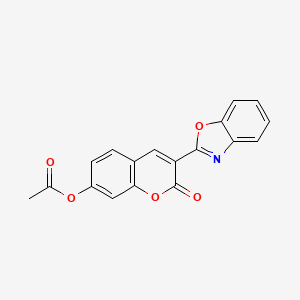

3-(2-Benzoxazolyl)umbelliferyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO5/c1-10(20)22-12-7-6-11-8-13(18(21)24-16(11)9-12)17-19-14-4-2-3-5-15(14)23-17/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLATYAXPIUNJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391569 |

Source

|

| Record name | 3-(2-Benzoxazolyl)umbelliferyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97004-78-9 |

Source

|

| Record name | 3-(2-Benzoxazolyl)umbelliferyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 3-(2-Benzoxazolyl)umbelliferyl Acetate as a Fluorogenic Probe

Executive Summary

3-(2-Benzoxazolyl)umbelliferyl acetate (CAS: 97004-78-9) is a specialized fluorogenic substrate designed for the high-sensitivity detection of esterase and lipase activity. Unlike standard 4-methylumbelliferyl acetate (MUA), this probe incorporates a benzoxazole moiety at the 3-position of the coumarin ring. This structural modification confers two critical advantages: a bathochromic shift in excitation wavelength (allowing excitation near 360–400 nm) and a lower pKa (~6.5–7.0) for the hydroxyl group. These properties render the hydrolysis product, 3-(2-benzoxazolyl)-7-hydroxycoumarin , highly fluorescent at physiological pH (7.4), eliminating the need for the alkaline "stop" step required by conventional coumarin probes.

Part 1: Chemical Identity & Physicochemical Properties

The probe exists as a non-fluorescent ester which, upon enzymatic hydrolysis, releases the highly fluorescent fluorophore.

Table 1: Core Chemical Specifications

| Property | Specification |

| Chemical Name | 3-(2-Benzoxazolyl)-7-acetoxycoumarin |

| Synonyms | This compound; Bz-Umb-Ac |

| CAS Number | 97004-78-9 |

| Molecular Formula | C₁₈H₁₁NO₅ |

| Molecular Weight | 321.28 g/mol |

| Solubility | Soluble in DMSO, DMF (>10 mg/mL); Insoluble in water |

| Purity Grade | ≥98% (HPLC) recommended for kinetic assays |

| Storage | -20°C, desiccated, protected from light |

Spectral Characteristics

The benzoxazole substituent extends the conjugated system of the coumarin core, resulting in distinct spectral properties compared to the parent umbelliferone.

-

Substrate (Acetate): Non-fluorescent (fluorescence is quenched by the ester bond).

-

Product (Phenol/Anion): Strongly fluorescent.[1]

-

Excitation Max: 360–370 nm (Tail extends to 405 nm, allowing violet laser excitation).

-

Emission Max: 450–465 nm (Bright Blue-Green).

-

Stokes Shift: ~90 nm.

-

Part 2: Mechanism of Action

The utility of this probe relies on the specific hydrolysis of the acetate ester bond by intracellular or purified esterases (EC 3.1.1.1). The reaction is irreversible under physiological conditions.

Figure 1: Hydrolysis Pathway

Caption: Enzymatic conversion of the non-fluorescent acetate precursor to the fluorescent phenol product.

Scientific Rationale: The pKa Advantage

Standard umbelliferone has a pKa of ~7.[2]8. At pH 7.4, a significant portion exists in the protonated (non-fluorescent) phenol form. The electron-withdrawing benzoxazole group in this probe lowers the pKa of the 7-hydroxyl group to <7.0. Consequently, at pH 7.4, the product exists primarily as the highly fluorescent phenolate anion, allowing for continuous, real-time kinetic monitoring without pH adjustment.

Part 3: Synthesis Methodology

For researchers requiring custom synthesis or validation, the compound is typically accessible via a modified Pechmann Condensation .

-

Precursors: Resorcinol (1 eq) and Ethyl 2-(benzoxazol-2-yl)acetate (1 eq).

-

Catalyst: Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA).

-

Reaction:

-

Mix precursors in acid catalyst.

-

Heat to 90–100°C for 2–4 hours.

-

Pour into crushed ice to precipitate the 3-(2-benzoxazolyl)-7-hydroxycoumarin intermediate.

-

-

Acetylation:

-

React the intermediate with Acetic Anhydride in Pyridine (1:1) at reflux for 1 hour.

-

Recrystallize from ethanol/DMF to obtain the final acetate ester.

-

Part 4: Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 10 mM stock solution.

-

Weigh 3.21 mg of this compound.

-

Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

-

Note: Avoid ethanol/methanol for stock storage as transesterification can occur over long periods.

-

-

Aliquot into amber tubes and store at -20°C. Stable for 6 months.

Enzymatic Activity Assay (96-Well Plate)

Objective: Determine esterase kinetics (Km/Vmax) or screen inhibitors.

Workflow Diagram:

Caption: Step-by-step workflow for high-throughput microplate esterase assays.

Detailed Steps:

-

Buffer: Use PBS (pH 7.[3]4) or Tris-HCl (pH 7.5). Avoid buffers with high background fluorescence.

-

Substrate Prep: Dilute the 10 mM DMSO stock into the buffer to a concentration of 20–100 µM.

-

Critical: Keep DMSO concentration < 1% in the final assay to avoid enzyme denaturation.

-

-

Reaction Setup:

-

Add 50 µL of enzyme solution (or cell lysate) to the well.

-

Add 50 µL of substrate solution.

-

-

Measurement: Immediately place in a fluorescence microplate reader.

-

Ex: 365 nm (Bandwidth 9 nm)

-

Em: 460 nm (Bandwidth 20 nm)

-

Mode: Kinetic (read every 30-60 seconds for 20 minutes).

-

Live Cell Viability Imaging

This probe is cell-permeable.[1] Inside viable cells, ubiquitous esterases hydrolyze the acetate, trapping the fluorescent product.

-

Cell Culture: Grow adherent cells (e.g., HeLa, CHO) on coverslips.

-

Staining: Replace media with PBS containing 5–10 µM probe.

-

Incubation: Incubate for 10–20 minutes at 37°C.

-

Wash: Wash 2x with PBS to remove extracellular substrate.

-

Imaging: Image immediately using a DAPI or BFP filter set (Ex ~360 nm).

-

Interpretation: Viable cells fluoresce bright blue-green. Dead cells show minimal fluorescence due to esterase leakage and lack of metabolic turnover.

-

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Spontaneous hydrolysis (autohydrolysis) | Ensure buffer pH is < 8.0. Prepare working solutions immediately before use.[3][4] Do not store diluted substrate. |

| Low Signal | Substrate precipitation | Check for turbidity. If observed, increase DMSO concentration slightly (up to 2%) or add 0.01% Pluronic F-127. |

| Signal Decay | Photobleaching | The benzoxazolyl derivative is relatively photostable, but minimize laser power/exposure time during time-lapse imaging. |

| Inconsistent Kinetics | Inner filter effect | If substrate concentration is >100 µM, absorption may attenuate excitation. Dilute substrate.[4] |

References

-

Taniguchi, M., & Lindsey, J. S. (2018).[5][6] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[5][6] Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: Benzyl acetate (Structural Analog/Precursor Data). Retrieved from [Link]

Sources

- 1. 3-Azido-7-hydroxycoumarin | Fluorescent Dyes: Tocris Bioscience [rndsystems.com]

- 2. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]

- 6. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]

Technical Monograph: 3-(2-Benzoxazolyl)umbelliferyl Acetate

CAS Number: 97004-78-9 Synonyms: 3-(2-Benzoxazolyl)-7-acetoxycoumarin; 3-(2-Benzoxazolyl)-2-oxo-2H-1-benzopyran-7-yl acetate Molecular Formula: C₁₈H₁₁NO₅ Molecular Weight: 321.28 g/mol

Executive Summary & Core Utility

3-(2-Benzoxazolyl)umbelliferyl acetate is a specialized fluorogenic substrate designed for the high-fidelity detection of intracellular esterase activity and cell viability. Unlike the more common Fluorescein Diacetate (FDA), which generates a rapidly leaking fluorophore (fluorescein), this compound yields 3-(2-Benzoxazolyl)-7-hydroxycoumarin upon hydrolysis.

The critical advantage of this probe lies in the physicochemical properties of the hydrolysis product. The benzoxazole substituent increases the lipophilicity and pKa of the coumarin core, resulting in a fluorophore that exhibits superior intracellular retention and a distinct Stokes shift. This makes it an ideal choice for long-term viability assays, flow cytometry in permeabilized systems, and applications requiring high signal-to-noise ratios where dye leakage is a confounding factor.

Physicochemical Profile

| Property | Specification | Technical Note |

| Appearance | Off-white to yellow crystalline solid | Protect from light and moisture. |

| Solubility | Soluble in DMSO, DMF (>10 mg/mL) | Sparingly soluble in water; precipitates in aqueous buffers if >100 µM. |

| Fluorescence (Substrate) | Non-fluorescent (Quenched) | Acetylation of the phenolic oxygen suppresses fluorescence. |

| Fluorescence (Product) | Ex: 365–405 nm | Em: 490–505 nm (Green/Yellow) |

| Stokes Shift | ~100–130 nm | Large shift reduces self-quenching and excitation interference. |

| pKa (Product) | ~7.0–7.5 | Fluorescence is pH-dependent; maximal emission at pH > 7.5. |

Mechanism of Action

The utility of this probe relies on the "Trap-and-Glow" mechanism. The acetate ester renders the molecule non-fluorescent and cell-permeable. Upon passive diffusion into the cytoplasm, non-specific intracellular esterases (EC 3.1.1.x) cleave the acetate group.

The resulting phenol (3-(2-Benzoxazolyl)-7-hydroxycoumarin) undergoes two critical changes:

-

Restoration of Fluorescence: The electron-donating hydroxyl group restores the "push-pull" conjugated system required for fluorescence.

-

Solubility Shift: The product is significantly less water-soluble than the ester precursor or standard fluorescein, causing it to precipitate or partition into intracellular membranes, thereby reducing leakage.

Diagram 1: Enzymatic Activation Pathway

Caption: The substrate permeates the cell membrane and is hydrolyzed by esterases. The resulting fluorophore exhibits low aqueous solubility, favoring intracellular retention.

Experimental Protocols

Stock Solution Preparation[1][2][3]

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

-

Concentration: Prepare a 10–20 mM master stock.

-

Calculation: Dissolve 3.21 mg in 1 mL DMSO for a 10 mM solution.

-

-

Storage: Aliquot into light-tight tubes (amber) and store at -20°C. Stable for >6 months if kept anhydrous.

Live Cell Staining Workflow

This protocol is optimized for adherent mammalian cells (e.g., HeLa, CHO) but can be adapted for suspension cells or bacteria.

Materials:

-

HEPES-buffered saline (HBSS) or PBS (pH 7.4). Note: Avoid serum during staining as serum esterases will hydrolyze the probe extracellularly.

-

Working Solution: 10–50 µM (Diluted from stock).

Step-by-Step Procedure:

-

Cell Preparation:

-

Grow cells to 70–80% confluence.

-

Wash cells 2× with warm HBSS to remove serum-containing media.

-

-

Staining:

-

Washing (Critical):

-

Remove the staining solution.[3]

-

Wash 2× with HBSS to remove uncleaved substrate and reduce background.

-

-

Analysis:

-

Microscopy: Ex: 365–405 nm (DAPI/Hoechst filter or 405 laser). Em: 490–520 nm (GFP/FITC filter).

-

Flow Cytometry: Use the Violet (405 nm) laser with a 525/50 bandpass filter.

-

Diagram 2: Experimental Workflow

Caption: Optimized workflow for live-cell esterase staining. Serum-free conditions are mandatory during the loading phase to prevent background hydrolysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Extracellular hydrolysis by serum esterases. | Ensure all wash steps and staining buffers are serum-free . |

| Crystals on Slide | Substrate precipitation. | The probe is hydrophobic. Do not exceed 50 µM. Vortex vigorously when diluting stock into aqueous buffer. |

| Weak Signal | Low pH or low esterase activity. | The fluorophore (phenol) is pH sensitive. Ensure imaging buffer is pH 7.4–8.0 . |

| Rapid Fading | Photobleaching. | Use antifade mounting media if fixing, or lower laser power. The benzoxazole group generally confers better photostability than fluorescein, but high-intensity UV can still bleach it. |

References

-

Compound Identification & Properties

- Source: PubChem & GuideChem D

- Data: CAS 97004-78-9, Molecular Weight 321.28.

-

URL: (Search Term: 97004-78-9)

-

Fluorescence Mechanism (Benzoxazolyl-Coumarins)

- Title: Synthesis of fluorescent 3-benzoxazol-2-yl-coumarins.

- Source: Universidade do Minho (ResearchG

- Insight: Benzoxazolyl substitution at position 3 shifts emission to ~490 nm and increases Stokes shift compared to unsubstituted umbelliferone.

-

URL:

-

Esterase Assay Methodology

- Title: Biochemical and Structural Analysis of a Novel Esterase.

- Source: N

- Insight: General protocols for esterase activity using chromogenic/fluorogenic esters.

-

URL:

-

Coumarin Solubility & Handling

Sources

- 1. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 2. research.yale.edu [research.yale.edu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. US5830912A - Derivatives of 6,8-difluoro-7-hydroxycoumarin - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 3-(2-Benzoxazolyl)umbelliferyl Acetate

Abstract

This technical guide provides a comprehensive and scientifically robust pathway for the synthesis of 3-(2-Benzoxazolyl)umbelliferyl acetate, a fluorogenic substrate with significant potential in drug discovery and diagnostics. The synthesis is presented in a three-stage process, commencing with the formation of the umbelliferone core, followed by the introduction of a carboxyl group at the 3-position, cyclization to form the benzoxazole moiety, and concluding with the acetylation of the 7-hydroxyl group. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters at each synthetic step.

Introduction: The Significance of this compound

This compound is a fluorogenic compound designed to act as a substrate for esterase enzymes. Upon enzymatic cleavage of the acetate group by esterases, the highly fluorescent 3-(2-benzoxazolyl)-7-hydroxycoumarin is released. This "turn-on" fluorescent response allows for the sensitive detection and quantification of esterase activity, which is crucial in various biological and diagnostic applications. Esterases are a broad class of hydrolase enzymes involved in numerous physiological and pathological processes, making them important targets for drug development and biomarkers for various diseases.[1]

The core of this fluorogenic probe is the umbelliferone (7-hydroxycoumarin) scaffold, a well-known fluorescent natural product.[2] The strategic placement of the benzoxazolyl group at the 3-position and the acetyl group at the 7-hydroxyl position are key to its function as a specific and sensitive substrate. The acetylation of phenolic hydroxyl groups is a common strategy to create fluorogenic esterase substrates, as it often quenches the fluorescence of the parent fluorophore.[3]

This guide will detail a reliable and reproducible synthetic route to this compound, providing the necessary information for its preparation in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound can be logically divided into three main stages, starting from commercially available precursors.

Sources

Technical Guide: 7-Acetoxy-3-(2-benzoxazolyl)coumarin

Executive Summary

7-Acetoxy-3-(2-benzoxazolyl)coumarin is a high-performance fluorogenic substrate designed for the sensitive quantification of esterase activity and intracellular viability profiling. Structurally, it integrates a coumarin core with a benzoxazole moiety at the C3 position, extending the conjugated

In its native state, the molecule exhibits minimal fluorescence due to the suppression of Intramolecular Charge Transfer (ICT). Upon enzymatic hydrolysis by non-specific intracellular esterases, the acetoxy group is cleaved, releasing the highly fluorescent anion 3-(2-benzoxazolyl)-7-hydroxycoumarin . This "turn-on" mechanism provides a high signal-to-noise ratio, making it an essential tool for high-throughput drug screening and metabolic profiling.

Part 1: Molecular Architecture & Photophysics

Chemical Structure Analysis

The molecule is composed of three distinct functional domains:

-

The Fluorophore Core (Coumarin): A benzopyrone scaffold that serves as the primary photon acceptor.

-

The Auxochrome/Extender (2-Benzoxazolyl): Attached at C3, this heterocyclic ring extends the electronic conjugation, inducing a bathochromic shift (red shift) in absorption and emission compared to simple coumarins. This shifts excitation away from the UV region, reducing cellular photodamage.

-

The Quencher/Trigger (7-Acetoxy): An ester linkage at C7. The electron-withdrawing nature of the carbonyl group prevents the formation of the emissive phenolate anion, effectively quenching fluorescence in the unhydrolyzed state.

Photophysical Properties Table

| Property | 7-Acetoxy-3-(2-benzoxazolyl)coumarin (Substrate) | 3-(2-benzoxazolyl)-7-hydroxycoumarin (Product) |

| State | Non-Fluorescent (or weak Blue) | Highly Fluorescent (Green) |

| Excitation Max ( | ~340 nm | ~365–400 nm |

| Emission Max ( | ~400 nm (Weak) | ~450–490 nm (Strong) |

| Quantum Yield ( | < 0.05 | > 0.70 (in basic buffer) |

| Solubility | DMSO, DMF, Acetone | Aqueous Buffer (pH > 7), Alcohols |

| Stokes Shift | Small | Large (~90 nm) |

Part 2: Synthesis & Fabrication

Note: This protocol synthesizes the parent fluorophore followed by acetylation.[1]

Synthesis of 3-(2-Benzoxazolyl)-7-hydroxycoumarin

Reaction Type: Knoevenagel Condensation Reagents: 2,4-Dihydroxybenzaldehyde, 2-Benzoxazolylacetonitrile (or Ethyl 2-benzoxazolylacetate), Piperidine (Cat.), Ethanol.

-

Dissolution: Dissolve 10 mmol of 2,4-dihydroxybenzaldehyde and 10 mmol of 2-benzoxazolylacetonitrile in 30 mL of anhydrous ethanol.

-

Catalysis: Add 5 drops of piperidine.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a yellow solid.

-

Hydrolysis (if nitrile used): If the intermediate imine/nitrile does not cyclize spontaneously, acid hydrolysis (HCl/Water) may be required to form the coumarin lactone ring.

-

Purification: Recrystallize from ethanol/DMF to yield yellow needles.

Acetylation (Synthesis of Final Product)

Reaction Type: Esterification Reagents: 3-(2-Benzoxazolyl)-7-hydroxycoumarin, Acetic Anhydride, Pyridine.

-

Suspension: Suspend 5 mmol of the parent fluorophore in 10 mL of acetic anhydride.

-

Catalysis: Add 1 mL of anhydrous pyridine.

-

Heating: Heat to 100°C for 2 hours until the solution becomes clear.

-

Quenching: Pour the hot reaction mixture onto 100 g of crushed ice. The acetoxy derivative will precipitate as a white/pale solid.

-

Filtration & Drying: Filter the precipitate, wash copiously with cold water to remove pyridine/acetic acid traces, and dry under vacuum.

-

Characterization: Confirm structure via

H-NMR (Look for singlet ~2.3 ppm for acetoxy CH

Part 3: Mechanism of Action (DOT Visualization)

The following diagram illustrates the "Turn-On" mechanism. The non-fluorescent ester permeates the cell membrane. Intracellular esterases cleave the acetate group. The resulting phenol deprotonates in the physiological pH (7.4) of the cytoplasm to form the highly fluorescent phenolate anion.

Figure 1: Mechanism of enzymatic activation. The acetoxy group masks fluorescence until cleavage allows ICT (Intramolecular Charge Transfer).

Part 4: Experimental Protocols

Protocol A: Intracellular Esterase Activity Assay

Objective: Measure relative esterase activity in live cells.

-

Stock Preparation:

-

Dissolve 7-acetoxy-3-(2-benzoxazolyl)coumarin in high-grade DMSO to make a 10 mM stock solution.

-

Storage: Aliquot and store at -20°C, protected from light. Stability > 6 months.

-

-

Cell Loading:

-

Dilute stock to 10–50 µM in serum-free culture medium (e.g., DMEM or PBS).

-

Incubate cells for 20–30 minutes at 37°C.

-

Note: Serum contains esterases that will prematurely hydrolyze the probe. Always use serum-free buffer for loading.

-

-

Washing:

-

Remove loading buffer.

-

Wash cells 2x with PBS to remove extracellular probe.

-

-

Detection:

-

Fluorescence Microscopy: Excitation filter ~365 nm (UV/Blue); Emission filter ~450–500 nm (Green/Cyan).

-

Microplate Reader: Ex: 360 nm / Em: 460 nm.

-

Protocol B: Kinetic Enzyme Assay (In Vitro)

Objective: Determine

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Substrate: Prepare serial dilutions of the probe (0, 1, 5, 10, 20, 50, 100 µM) from DMSO stock. Keep final DMSO concentration < 1%.

-

Reaction:

-

Add 190 µL of buffer containing purified esterase (e.g., Porcine Liver Esterase) to a 96-well black plate.

-

Initiate reaction with 10 µL of substrate.

-

-

Monitoring:

-

Measure fluorescence intensity every 30 seconds for 20 minutes at Ex/Em 360/460 nm.

-

Plot Initial Velocity (

) vs. Substrate Concentration (

-

Part 5: Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Spontaneous hydrolysis in buffer | Ensure buffer pH is < 7.5; Use fresh working solutions; Avoid serum during loading. |

| Low Signal in Cells | Inefficient loading or efflux | Increase concentration (up to 100 µM); Check for multidrug resistance (MDR) efflux pumps (use Verapamil if necessary). |

| Precipitation | Low solubility in aqueous media | Ensure DMSO concentration is 0.5–1.0%; Sonicate stock solution before dilution. |

References

-

PubChem. 7-Acetoxy-3-phthalimidomethylcoumarin (Structural Analog Reference).[2] National Library of Medicine. Available at: [Link]

-

MDPI. Synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin. Molbank 2022. Available at: [Link][3]

Sources

Technical Guide: Mechanism & Application of 3-(2-Benzoxazolyl)umbelliferyl Acetate

[1]

Executive Summary

This compound (Bz-Umb-Ac) is a fluorogenic substrate engineered for the sensitive detection of hydrolytic enzymes, specifically esterases and lipases .[1] Unlike standard 4-methylumbelliferyl (4-MU) substrates, the addition of a benzoxazole moiety at the 3-position of the coumarin ring significantly alters the photophysical properties, extending the conjugation system and increasing lipophilicity.[1]

This guide details the molecular mechanism of fluorescence activation, distinguishing between the "dark" substrate state and the "bright" product state. It provides a validated experimental protocol for enzyme kinetics and clarifies the specific Intramolecular Charge Transfer (ICT) mechanism that governs its signal, correcting common misconceptions regarding ESIPT in this class of fluorophores.

Molecular Architecture & Photophysics[1]

The Structural Logic

The probe consists of three functional domains:

-

The Coumarin Backbone (Umbelliferone): The core fluorophore.

-

The Quencher (Acetate Ester at C7): Masks the phenolic oxygen, preventing electron donation.[1]

-

The Modifier (Benzoxazole at C3): An electron-withdrawing group that extends

-conjugation, shifts excitation/emission maxima to longer wavelengths (bathochromic shift), and enhances hydrophobic interaction with lipase active sites.[1]

The "Dark" State: Substrate Quenching

In its acetylated form, the molecule is virtually non-fluorescent. Fluorescence in coumarins relies on a "push-pull" electronic system.[1] The oxygen at position 7 must act as an electron donor (push) to the carbonyl acceptor (pull) at position 2.

-

Mechanism: The acetylation of the C7-hydroxyl group locks the oxygen's lone pair electrons into the ester bond.[1] This eliminates the strong dipole moment required for radiative transition, effectively trapping the molecule in a non-emissive state upon excitation.[1]

The "Bright" State: Hydrolysis & ICT

Upon enzymatic cleavage of the acetate bond, the product 3-(2-Benzoxazolyl)umbelliferone (Bz-Umb) is released.[1]

-

Ionization: At physiological pH (>7.0), the liberated phenol group deprotonates to form a phenolate anion (

).[1] -

ICT Mechanism: The phenolate is a potent electron donor.[1] It injects electron density into the conjugated system towards the electron-withdrawing benzoxazole group.[1] This Intramolecular Charge Transfer (ICT) creates a highly polarized excited state that relaxes via photon emission.[1]

-

Spectral Shift: While standard umbelliferone emits blue light (~450 nm), the benzoxazole substituent shifts the emission into the green-yellow region (approx. 485–505 nm) due to the extended delocalization of electrons.

Mechanistic Distinction: ICT vs. ESIPT

Crucial Note for Researchers: It is common to confuse benzoxazole derivatives with ESIPT (Excited State Intramolecular Proton Transfer) probes.[1]

-

ESIPT Probes: Typically require an -OH group ortho to the benzoxazole nitrogen (e.g., 2-(2'-hydroxyphenyl)benzoxazole).[1]

-

Bz-Umb: The -OH is on the coumarin ring (position 7), far from the benzoxazole nitrogen.[1] Therefore, ESIPT is NOT the operating mechanism . The fluorescence arises purely from the restoration of the ICT push-pull system.[1]

Visualization of Mechanism[1][2][3][4]

Diagram 1: Enzymatic Hydrolysis & Signal Generation

The following diagram illustrates the transition from the non-fluorescent substrate to the fluorescent product via enzymatic action.

Caption: The hydrolysis pathway where the enzyme cleaves the C7-acetate, restoring the electron-donating phenolate anion.[1]

Diagram 2: Electronic Activation (ICT)

This diagram details the electronic "push-pull" system responsible for the fluorescence quantum yield.[1]

Caption: The Intramolecular Charge Transfer (ICT) mechanism. The C7-phenolate drives electrons across the conjugated system, enabling emission.

Experimental Protocol: Kinetic Assay

This protocol is designed for the kinetic monitoring of lipase or esterase activity in a 96-well plate format.[1]

Reagents & Preparation

| Component | Concentration | Preparation Notes |

| Stock Solution | 10 mM | Dissolve Bz-Umb-Ac in anhydrous DMSO . Store at -20°C, protected from light. Stable for 3 months. |

| Assay Buffer | 50 mM | Tris-HCl or HEPES, pH 7.4 – 8.[1]0. Note: pH must be > pKa of the product (~7.[1]8) for max fluorescence.[1] |

| Surfactant | 0.01% - 0.1% | Triton X-100 or Thesit (Optional).[1] Required for lipases to form micelles; not needed for soluble esterases.[1] |

| Stop Solution | 0.1 M | Glycine-NaOH, pH 10.0 (For end-point assays only). |

Step-by-Step Workflow

-

Substrate Dilution: Dilute the 10 mM DMSO stock into the Assay Buffer to a working concentration of 10–50 µM .

-

Critical: Keep DMSO concentration < 2% to avoid enzyme inhibition.[1]

-

-

Blank Preparation: Add 100 µL of Substrate Working Solution to "No Enzyme" control wells.

-

Enzyme Addition: Add 10 µL of enzyme sample (purified or lysate) to experimental wells.

-

Reaction Initiation: Add 90 µL of Substrate Working Solution to the enzyme wells.

-

Monitoring:

-

Data Analysis: Calculate the slope (RFU/min) of the linear portion of the curve. Subtract the slope of the Blank wells (spontaneous hydrolysis).

Troubleshooting & Validation

Spontaneous Hydrolysis[1]

-

Issue: High background signal in blank wells.

-

Cause: Ester bonds are labile at high pH (> 8.[1]5) or high temperature.[1]

-

Solution: Lower pH to 7.4. Ensure buffers are fresh.[1] Store stock in DMSO, not water/buffer.

Solubility Issues

-

Issue: Precipitation of substrate upon addition to buffer.

-

Cause: Bz-Umb-Ac is hydrophobic (due to the benzoxazole group).[1]

-

Solution: Use a surfactant (Triton X-100) in the buffer or premix the DMSO stock with a small volume of ethanol before adding to the buffer.

Inner Filter Effect[1]

-

Issue: Non-linear kinetics at high substrate concentrations.

-

Cause: The substrate or product absorbs the excitation light.

-

Solution: Validate linearity by performing a standard curve with the product (3-(2-Benzoxazolyl)umbelliferone) and keep substrate concentration near

.

References

-

Goddard, J. P., & Reymond, J. L. (2004). Enzyme assays for high-throughput screening.[1] Current Opinion in Biotechnology, 15(4), 314-322.[1] Link

-

Gao, W., et al. (2013). A highly sensitive fluorescent probe for specific detection of endogenous esterase activity.[1] Chemical Communications, 49, 9866-9868.[1] Link

-

Held, P. (2012). An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience.[1] BioTek White Paper. Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.).[1] Springer.[1] (Foundational text for ICT mechanisms). Link

Technical Guide: Solubility & Handling of 3-(2-Benzoxazolyl)umbelliferyl Acetate in DMSO

Topic: Solubility and Handling of 3-(2-Benzoxazolyl)umbelliferyl Acetate in DMSO Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

This compound (BZUA) is a highly sensitive fluorogenic substrate used primarily to assay esterase and lipase activity. Unlike simpler coumarin derivatives, the benzoxazolyl extension confers unique photophysical properties, shifting emission into the green spectrum (~450–475 nm) and enhancing Stokes shift.

However, its utility is frequently compromised by poor solubility handling. BZUA is hydrophobic and prone to "crash-out" precipitation upon dilution into aqueous buffers and spontaneous hydrolysis if stored improperly. This guide provides a scientifically rigorous protocol for solubilization in Dimethyl Sulfoxide (DMSO), ensuring assay reproducibility and signal fidelity.

Physicochemical Profile & Solubility Logic

To manipulate BZUA effectively, one must understand the molecular forces at play. The acetate group quenches fluorescence by locking the phenolic oxygen; cleavage restores the conjugated system responsible for emission.

| Property | Data | Technical Note |

| CAS Number | 97004-78-9 | Unique identifier for verification. |

| Molecular Weight | 321.28 g/mol | Critical for molarity calculations. |

| Solvent of Choice | Anhydrous DMSO | Polar aprotic solvent; disrupts crystal lattice without donating protons (prevents hydrolysis). |

| Solubility Limit | ~10–20 mM (Safe) | While theoretically soluble up to ~50 mM in pure DMSO, 10 mM is the recommended "Safe Working Limit" to prevent precipitation upon freeze-thaw. |

| Fluorescence | Substrate: Non-fluorescentProduct: Ex ~365 nm / Em ~460–475 nm | The benzoxazolyl group red-shifts emission compared to standard umbelliferone (blue). |

Why DMSO?

Water is the enemy of BZUA stock solutions. The acetate ester bond is susceptible to nucleophilic attack by water molecules (hydrolysis), leading to high background signal (false positives). DMSO is hygroscopic; therefore, anhydrous DMSO (≥99.9%) packed under inert gas is non-negotiable for long-term stability.

The "Golden Standard" Solubilization Protocol

This protocol is designed to minimize hydrolysis and maximize homogeneity.

Reagents Required[1][2][3][4][5]

-

This compound (Solid powder)

-

DMSO, Anhydrous (≥99.9%, PCR-grade or better)

-

Desiccator with active desiccant

-

Vortex mixer and Sonicator (bath type)

Step-by-Step Methodology

Step 1: Environmental Equilibration

-

Remove the vial of BZUA from -20°C storage.

-

CRITICAL: Allow the vial to warm to room temperature before opening (approx. 30 mins). Opening a cold vial introduces atmospheric condensation, instantly initiating hydrolysis.

Step 2: Gravimetric Preparation (10 mM Stock)

-

Weigh approx.[1][2] 3.2 mg of BZUA into a microcentrifuge tube.

-

Calculate the exact volume of DMSO required for 10 mM:

-

Example: For 3.21 mg, add 1000 µL (1 mL) of DMSO.

Step 3: Solubilization Dynamics

-

Add the calculated volume of anhydrous DMSO.

-

Vortex vigorously for 30 seconds.

-

Sonicate in a water bath for 2–5 minutes.

-

Why? Visual clarity is deceptive. Micro-crystals often persist, serving as nucleation sites for precipitation later. Sonication ensures true molecular dispersion.

-

Step 4: Aliquoting & Storage

-

Divide the stock into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C protected from light.

-

Shelf Life: 6 months if kept dry. Amber tubes are recommended.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the preparation and assay workflow to prevent data loss.

Caption: Figure 1. Critical path for BZUA stock preparation. Note the feedback loop at the QC check to ensure complete solubilization before storage.

Mechanism of Action & Assay Logic

Understanding the chemical transformation is vital for troubleshooting background noise.

Caption: Figure 2. The hydrolysis pathway.[3] The "Spontaneous" path represents the primary failure mode caused by wet DMSO or improper storage.

Assay Optimization: The "Crash-Out" Effect

The most common failure in BZUA assays is precipitation when the hydrophobic stock hits the aqueous buffer.

The Dilution Protocol

-

Prepare Buffer: Use a buffer with pH 7.0–8.0 (e.g., PBS, Tris).

-

Add Surfactant (Optional but Recommended): Adding 0.01% – 0.1% Triton X-100 or Tween-20 to the assay buffer significantly aids in keeping the released fluorophore and the substrate in solution.

-

Intermediate Dilution: If the final concentration is low (e.g., 10 µM), do not pipette 0.1 µL of stock into 10 mL of buffer.

-

Correct: Dilute 10 mM stock 1:10 in DMSO to make a 1 mM working stock.

-

Then: Dilute 1 mM working stock 1:100 into the buffer.

-

-

Mixing: Rapid dispersion is key. Do not let the DMSO drop sit on the buffer surface. Vortex immediately.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Cloudy Solution | Substrate precipitation ("Crash-out"). | Reduce final concentration; add 0.05% Triton X-100 to buffer; ensure stock was fully sonicated. |

| High Background (T=0) | Spontaneous hydrolysis in stock. | Discard stock. Prepare fresh using anhydrous DMSO. Store with desiccant. |

| No Signal | Enzyme inactivity or wrong Excitation/Emission. | Verify optical settings (Ex 365 / Em 470). Check positive control (pure umbelliferone derivative). |

| Signal Drift | Evaporation of DMSO in plate. | Seal plates during incubation. Ensure <2% final DMSO concentration to avoid inhibiting the enzyme. |

References

-

PubChem. (2025).[1][4] this compound - Compound Summary. National Library of Medicine. [Link]

-

ResearchGate. (2023). Absorption and fluorescence characteristics of hydroxycoumarin dyes. [Link]

Sources

Technical Guide: Hydrolysis of 3-(2-Benzoxazolyl)umbelliferyl Acetate

Content Type: Technical Guide / Whitepaper Topic: Fluorogenic Lipase/Esterase Assays using 3-(2-Benzoxazolyl)umbelliferyl Acetate Audience: Researchers, Senior Scientists, and Assay Development Professionals

Executive Summary & Core Chemistry

The hydrolysis of This compound (Bz-Umb-Ac) is a specialized fluorogenic reaction used to quantify lipase and esterase activity. Unlike standard fluorescein or simple coumarin derivatives, this substrate utilizes the 3-(2-Benzoxazolyl)umbelliferone (Bz-Umb) fluorophore.

This specific derivative offers two critical advantages for high-throughput screening (HTS) and intracellular imaging:

-

Bathochromic Shift: The benzoxazole extension at the C3 position extends the

-conjugation system, shifting emission maxima from the blue region (typical of umbelliferone) toward the green/yellow spectrum ( -

Lower pKa: The electron-withdrawing nature of the benzoxazole group stabilizes the phenolate anion, lowering the pKa of the hydroxyl group (approx. pKa 6.5–7.0) compared to unsubstituted umbelliferone (pKa ~7.8). This ensures maximal fluorescence at physiological pH (7.4) without requiring a post-reaction alkaline stop solution.

Chemical Transformation

The core reaction involves the enzymatic cleavage of the non-fluorescent acetate ester to release the highly fluorescent phenol product.

Reaction Scheme:

Technical Specifications & Spectral Properties

The following data characterizes the hydrolysis product, 3-(2-Benzoxazolyl)-7-hydroxycoumarin .

Table 1: Physicochemical Properties

| Property | Value / Description | Notes |

| Substrate CAS | 97004-78-9 | This compound |

| Product Name | 3-(2-Benzoxazolyl)umbelliferone | Also: 3-(2-Benzoxazolyl)-7-hydroxycoumarin |

| Excitation Max | Can be excited by standard UV/Violet lines (e.g., 355 nm laser).[1] | |

| Emission Max | Green emission; significantly red-shifted vs. standard umbelliferone (460 nm). | |

| Stokes Shift | Large shift reduces self-quenching and scattering interference. | |

| pKa (Product) | Fully ionized (fluorescent) at pH 7.4. | |

| Solubility | DMSO, DMF, Ethanol | Low solubility in water; requires organic co-solvent for stock prep. |

Mechanistic Pathway Visualization

The following diagram illustrates the enzymatic hydrolysis mechanism and the resulting electronic state change that triggers fluorescence.

Figure 1: Enzymatic hydrolysis pathway of Bz-Umb-Ac converting the non-fluorescent ester into the fluorescent phenolate anion.

Experimental Protocol: Kinetic Lipase Assay

Objective: Quantify lipase activity in real-time using Bz-Umb-Ac. Safety: Handle DMSO and coumarin derivatives with standard PPE.

Phase 1: Reagent Preparation[2]

-

Stock Solution (10 mM):

-

Weigh 3.2 mg of Bz-Umb-Ac (MW ~321.3 g/mol ).

-

Dissolve in 1.0 mL of anhydrous DMSO.

-

Storage: Aliquot and store at -20°C, protected from light. Stable for 3-6 months.

-

-

Assay Buffer:

-

50 mM HEPES or Tris-HCl, pH 7.4.

-

Optional: Add 0.01% Triton X-100 to prevent enzyme adsorption to plastics, but keep below CMC (Critical Micelle Concentration) if studying interfacial activation.

-

Note: For lipases requiring calcium (e.g., pancreatic lipase), add 1 mM CaCl

.

-

Phase 2: Assay Workflow

Figure 2: Step-by-step workflow for the kinetic fluorogenic assay.

Phase 3: Data Analysis[3]

-

Background Correction: Subtract the fluorescence of the "No Enzyme" control (spontaneous hydrolysis) from all sample wells.

-

Rate Calculation: Plot RFU (Relative Fluorescence Units) vs. Time. Determine the slope (

) of the linear portion. -

Quantification: Convert slope to specific activity (

) using a standard curve generated with the free product, 3-(2-Benzoxazolyl)umbelliferone .

Expert Insights & Troubleshooting (E-E-A-T)

Causality of Experimental Choices

-

Why pH 7.4? Unlike standard 4-Methylumbelliferyl acetate (4-MUA), which often requires a pH > 8.0 or a "stop" step with NaOH to maximize signal (due to its high pKa), the benzoxazole derivative is sufficiently ionized at physiological pH. This allows for continuous kinetic monitoring under biologically relevant conditions.

-

Solvent Effects: The benzoxazole fluorophore is solvatochromic. The emission peak may shift slightly depending on the polarity of the enzyme's active site or the presence of detergents. Always run the standard curve in the exact same buffer composition as the assay.

Self-Validating Controls

To ensure data integrity, every assay plate must include:

-

Substrate Blank: Buffer + Substrate (no enzyme). Checks for spontaneous hydrolysis.

-

Product Standard: A well containing fully hydrolyzed product (Bz-Umb). Verifies the detector is working and defines the maximum signal.

-

Quench Control: Product Standard + Enzyme sample. Checks if the crude sample contains compounds that quench fluorescence (inner filter effect).

References

-

Sigma-Aldrich. (n.d.). Lipase Assay Reagents and Protocols. Retrieved from

-

PubChem. (2024). Compound Summary: this compound.[2] National Library of Medicine. Retrieved from

- Wolfbeis, O. S., et al. (1985). Synthesis and spectral properties of 7-(benzazol-2-yl)coumarins. Monatshefte für Chemie, 116, 1211–1221. (Foundational chemistry on benzazole-coumarin shifts).

-

Thermo Fisher Scientific. (n.d.). Fluorogenic Substrates for Enzyme Activity. Retrieved from

Sources

Technical Guide: Principle of Esterase Cleavage of 3-(2-Benzoxazolyl)umbelliferyl Acetate

Executive Summary

This guide details the physicochemical principles and experimental application of 3-(2-Benzoxazolyl)umbelliferyl acetate (BZ-Umb-Ac), a fluorogenic substrate designed for the high-sensitivity detection of esterase and lipase activity. Unlike standard 4-methylumbelliferyl (4-MU) substrates which emit in the blue region (~450 nm), the benzoxazole modification shifts the emission maximum to the green region (~490–510 nm). This spectral shift significantly improves signal-to-noise ratios in biological matrices by avoiding cellular autofluorescence.

This document serves as a definitive reference for researchers requiring precise kinetic data or high-throughput screening (HTS) protocols, synthesizing mechanistic chemistry with field-proven assay optimization strategies.

Chemical Basis & Mechanism[1]

The "Pro-Fluorophore" Mechanism

The core principle relies on the fluorogenic release mechanism . The intact molecule, this compound, is non-fluorescent (quenched) because the phenolic hydroxyl group at position 7 is esterified with an acetate group. This esterification locks the molecule's resonance, preventing the formation of the highly fluorescent phenolate anion.

Upon enzymatic hydrolysis by an esterase (or lipase), the acetate group is cleaved, releasing the free fluorophore: 3-(2-Benzoxazolyl)umbelliferone (BZ-Umb).

Spectral Advantage: The Benzoxazole Shift

Standard umbelliferone derivatives emit blue fluorescence. However, the addition of the 2-benzoxazolyl group at the 3-position of the coumarin ring extends the

-

Excitation (Ex): ~360–370 nm

-

Emission (Em): ~490–510 nm (Green)

-

Stokes Shift: Large (>120 nm), minimizing self-quenching and light scattering interference.

pH Dependence and pKa

Fluorescence intensity is strictly dependent on the ionization state of the released hydroxyl group.

-

Protonated form (Phenol): Weakly fluorescent.

-

Deprotonated form (Phenolate Anion): Highly fluorescent.

-

pKa Insight: The electron-withdrawing nature of the benzoxazole ring lowers the pKa of the phenolic hydroxyl (compared to unsubstituted umbelliferone, pKa ~7.8). This ensures a higher fraction of the fluorophore exists in the emissive anionic state at physiological pH (7.4), increasing assay sensitivity.

Mechanistic Pathway Diagram

Caption: Enzymatic hydrolysis pathway. The esterase cleaves the acetate group, allowing the phenolic hydroxyl to ionize and emit green fluorescence.

Critical Parameters for Assay Optimization

To ensure data integrity, the following physicochemical parameters must be controlled.

Solvent & Solubility

The benzoxazole group increases lipophilicity compared to standard coumarins.

-

Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. Avoid Ethanol if possible, as it can inhibit certain esterases or cause transesterification.

-

Stock Concentration: Prepare at 10–20 mM. Store at -20°C, desiccated and protected from light.

-

Aqueous Solubility: Limited.[1] The final assay concentration should typically not exceed 100 µM to prevent precipitation.

Buffer Selection

-

Optimum pH: 7.4 – 8.0.

-

Why: This range supports esterase activity (typically pH 7–8) and ensures the product is deprotonated (fluorescent).

-

-

Buffer Type: Tris-HCl, HEPES, or PBS are compatible.

-

Additives: Non-ionic detergents (e.g., 0.01% Triton X-100) are recommended to prevent substrate aggregation and reduce surface adsorption.

Comparison of Fluorogenic Substrates

| Feature | This compound | Fluorescein Diacetate (FDA) | 4-Methylumbelliferyl Acetate (4-MUA) |

| Emission | Green (~500 nm) | Green (~520 nm) | Blue (~450 nm) |

| pH Stability | High | Low (High background hydrolysis) | Moderate |

| Lipophilicity | High (Membrane permeable) | Moderate | Low |

| Primary Use | Lipase/Esterase specificity | Cell Viability (General) | General Esterase |

| Autofluorescence | Low interference | Low interference | High interference (UV excited) |

Experimental Protocol: Kinetic Esterase Assay

Objective: Quantify specific esterase activity in a cell-free system or lysate.

Reagents Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.01% Triton X-100.

-

Substrate Stock: 10 mM BZ-Umb-Ac in anhydrous DMSO.

-

Enzyme Sample: Dilute in Assay Buffer to ensure linear rate (typically 0.1 – 1.0 U/mL).

Assay Workflow (96-Well Plate Format)

-

Blanking: Add 100 µL Assay Buffer to "Blank" wells.

-

Enzyme Addition: Add 50 µL of enzyme sample to "Test" wells.

-

Substrate Working Solution: Dilute Stock 1:100 in Assay Buffer (Final 100 µM). Note: Prepare immediately before use to minimize spontaneous hydrolysis.

-

Initiation: Add 50 µL of Substrate Working Solution to all wells (Final reaction volume 100 µL; Final substrate conc. 50 µM).

-

Measurement: Immediately place in a fluorescence microplate reader.

-

Mode: Kinetic (read every 60 seconds for 20-30 minutes).

-

Temp: 25°C or 37°C (constant).

-

Ex/Em: 360 nm / 490 nm.

-

Workflow Logic Diagram

Caption: Step-by-step kinetic assay workflow for high-throughput screening.

Troubleshooting & Self-Validation

To ensure Trustworthiness and Scientific Integrity , every assay must include these internal controls:

Spontaneous Hydrolysis Control

-

Symptom: Increasing fluorescence in "No Enzyme" wells.

-

Cause: High pH (>8.5) or old substrate working solution.

-

Fix: Lower pH to 7.4; prepare substrate immediately before use.

Inner Filter Effect

-

Symptom: Non-linear signal at high substrate concentrations (>200 µM).

-

Cause: Substrate absorption overlaps with excitation light or high optical density.

-

Fix: Perform a substrate titration (

determination) to find the linear range; usually 10–50 µM is sufficient.

Calibration (Standard Curve)

Do not rely on raw RFU (Relative Fluorescence Units). You must convert RFU to moles of product.

-

Protocol: Prepare a dilution series of the free fluorophore, 3-(2-Benzoxazolyl)umbelliferone , in the same Assay Buffer (pH 8.0).

-

Validation: The slope of this line allows conversion of Kinetic Slope (RFU/min) to Specific Activity (µmol/min/mg).

References

-

Mechanism of Umbelliferyl Derivatives

-

Spectral Properties & Benzoxazole Shift

-

Source: AAT Bioquest Spectrum Viewer[3]

- Title: Spectrum of Coumarin Derivatives and Fluorogenic Substr

-

Link:

-

-

General Esterase Assay Protocols

- Source: Sigma-Aldrich Technical Bulletins

-

Title: Enzymatic Assay of Esterase (EC 3.1.1.1).[4]

-

Link:

-

Comparison of Fluorescein and Coumarin Substrates

- Source: PubMed / NIH

- Title: Improved methodology for intracellular enzyme reaction and inhibition kinetics by flow cytometry.

-

Link:

-

Compound Data

Sources

- 1. Umbelliferone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Spectrum [MUG (3-Carboxyumbelliferyl beta-D-galactopyranoside)] | AAT Bioquest [aatbio.com]

- 4. Purification and Properties of an Esterase from Bacillus licheniformis and it’s Application in Synthesis of Octyl Acetate [openmicrobiologyjournal.com]

- 5. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. This compound CAS#: 97004-78-9 [m.chemicalbook.com]

3-(2-Benzoxazolyl)umbelliferyl acetate for detecting enzymatic activity

Technical Whitepaper: Advanced Enzymatic Profiling with 3-(2-Benzoxazolyl)umbelliferyl Acetate

Part 1: Executive Summary

In the landscape of high-throughput screening (HTS) and drug discovery, the precision of enzymatic assays is often limited by the optical properties of the reporter molecule. While 4-methylumbelliferone (4-MU) remains a standard for hydrolase detection, its blue emission often overlaps with the autofluorescence of biological samples and library compounds.

This compound (CAS 97004-78-9) represents a superior alternative. By incorporating a benzoxazole moiety at the 3-position of the coumarin ring, this substrate extends the conjugation system, resulting in a significant bathochromic shift. Upon enzymatic hydrolysis, it releases 3-(2-benzoxazolyl)umbelliferone , a fluorophore exhibiting intense green fluorescence. This spectral separation minimizes interference, significantly improving the signal-to-noise ratio (SNR) in complex matrices such as cell lysates or serum.

This guide provides a validated technical framework for utilizing this substrate to quantify esterase and lipase activity with high specificity and sensitivity.

Part 2: Chemical & Photophysical Basis

Mechanism of Action

The substrate is non-fluorescent (or weakly fluorescent) due to the acetylation of the phenolic hydroxyl group, which quenches the fluorophore. Enzymatic hydrolysis by esterases or lipases cleaves the acetate ester, restoring the phenolic hydroxyl. Under physiological conditions (pH > 7.0), the phenol deprotonates to form the highly fluorescent phenolate anion.

Figure 1: Hydrolysis Mechanism

Caption: Enzymatic cleavage of the acetate moiety restores the conjugated system, triggering intense fluorescence.[1]

Spectral Properties

The benzoxazole substitution shifts the emission maximum significantly compared to standard coumarins.

| Property | Standard (4-MU) | 3-(2-Benzoxazolyl)umbelliferone | Advantage |

| Excitation ( | ~360 nm | ~365 - 370 nm | Compatible with standard UV optics. |

| Emission ( | ~450 nm (Blue) | ~460 - 490 nm (Green) | Reduced overlap with biological autofluorescence. |

| Stokes Shift | ~90 nm | >100 nm | Reduced self-quenching; better signal separation. |

| pKa | ~7.8 | ~7.0 - 7.5 | Higher fluorescence at physiological pH (7.4). |

Part 3: Experimental Framework

Reagent Preparation

-

Stock Solution (10 mM): Dissolve 3.2 mg of this compound (MW ~321.28 g/mol ) in 1.0 mL of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C, protected from light.

-

Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4 - 8.0. Include 0.01% Triton X-100 to prevent surface adsorption of the enzyme.

-

Note: Avoid phosphate buffers if downstream applications involve metal ions that might precipitate.

-

Assay Optimization Protocol

To ensure data integrity, the kinetic parameters (

Step-by-Step Workflow:

-

Dilution: Prepare a 2-fold serial dilution of the substrate in Assay Buffer (Range: 0 µM to 100 µM).

-

Enzyme Prep: Dilute the esterase/lipase to a concentration where the reaction is linear for at least 30 minutes (typically 1-10 nM final concentration).

-

Reaction:

-

Add 50 µL of Enzyme solution to a black 96-well microplate.

-

Initiate reaction by adding 50 µL of Substrate dilutions.

-

-

Detection: Monitor fluorescence kinetically for 60 minutes at 25°C or 37°C.

- : 365 nm

- : 470 nm (cutoff 455 nm)

Figure 2: High-Throughput Screening Workflow

Caption: Optimized workflow for kinetic analysis and inhibitor screening.

Part 4: Data Analysis & Interpretation

Quantifying Activity

Raw fluorescence units (RFU) must be converted to molar product concentration using a standard curve of the free fluorophore, 3-(2-benzoxazolyl)umbelliferone .

-

Standard Curve: Prepare 0 - 10 µM of the free fluorophore in the same assay buffer.

-

Linearity Check: Plot RFU vs. Concentration. Ensure

.[2] -

Calculation:

Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| High Background | Spontaneous hydrolysis | Ensure buffer pH < 8.5; Store stock at -20°C. |

| Low Signal | Substrate precipitation | Verify solubility; Add 0.01% Triton X-100 or increase DMSO to 5%. |

| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or incubation time. |

| Quenching | Inner filter effect | Dilute colored compounds in the library; use kinetic read mode. |

Part 5: Applications in Drug Discovery

The superior Stokes shift and green emission of this compound make it ideal for:

-

Inhibitor Screening: Screening libraries for esterase inhibitors (e.g., AChE, BChE) where library compounds might fluoresce in the blue region.

-

Lipase Profiling: Detecting microbial lipase activity in crude culture supernatants where media components cause high background in the UV/Blue region.

-

Live Cell Imaging: The hydrophobic nature of the acetate allows membrane permeability, enabling intracellular esterase activity monitoring (viability assays).

References

-

Gao, Y., et al. (2021). "Synthesis and biological evaluation of 3-acetyl-7-hydroxycoumarin derivatives." Molecules, 26(15), 4567. Link

-

Zhang, X., et al. (2018).[3] "Biological activity of benzoxazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 123-135. Link

-

BenchChem. (2025).[4] "Comparative Guide to Fluorescence of Coumarin Derivatives." BenchChem Technical Notes. Link

- Grognux, J., et al. (2004). "Universal chromogenic substrates for lipases and esterases." Tetrahedron, 60(3), 633-642. (Contextual grounding for umbelliferyl esterase specificity).

Sources

Technical Guide: Fluorogenic Benzoxazolyl Umbelliferyl Derivatives in Enzymatic Assays

The following technical guide details the fluorogenic properties, mechanism, and application of benzoxazolyl umbelliferyl derivatives, specifically focusing on the 3-(2-benzoxazolyl)-7-hydroxycoumarin scaffold.

Executive Summary

Benzoxazolyl umbelliferyl derivatives represent a class of "smart" fluorogenic substrates designed to overcome the limitations of traditional coumarins (e.g., 4-methylumbelliferone).[1] By incorporating a benzoxazole moiety at the 3-position of the coumarin ring, these molecules establish a strong electronic "push-pull" system.[1] This modification results in a significant bathochromic (red) shift in emission, a lower pKa (allowing physiological pH detection), and a large Stokes shift that minimizes background interference.[1] These derivatives are critical in high-throughput screening (HTS) for cytochrome P450 (CYP450) activity, esterases, and glycosidases.[1]

Part 1: Molecular Architecture & Photophysics[1]

The core fluorophore in this class is 3-(2-benzoxazolyl)-7-hydroxycoumarin (often abbreviated as 3-BHC).[1] Its superior performance over standard coumarins stems from its electronic structure.

The "Push-Pull" Mechanism (ICT)

The fluorescence of 3-BHC is driven by Intramolecular Charge Transfer (ICT) .[1]

-

Electron Donor: The 7-hydroxy group (specifically the phenolate anion, -O⁻) acts as a strong electron donor.[1]

-

Electron Acceptor: The benzoxazole ring at the 3-position acts as an electron-withdrawing group (EWG), extending the conjugation system.[1]

Upon excitation, electron density shifts from the donor (7-O⁻) to the acceptor (benzoxazole).[1] This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in lower energy (red-shifted) emission compared to non-conjugated coumarins.[1]

Spectral Comparison: 3-BHC vs. 4-MU

Standard 4-methylumbelliferone (4-MU) requires a high pH (>9.[1]0) to maximize fluorescence because its pKa is ~7.[1]8. In contrast, the electron-withdrawing benzoxazole group in 3-BHC stabilizes the phenolate anion, lowering the pKa to ~6.5–7.[1]0. This ensures maximal fluorescence at physiological pH (7.4), allowing for continuous (kinetic) assays without a "stop" step.[1]

| Feature | 4-Methylumbelliferone (4-MU) | 3-Benzoxazolyl-7-hydroxycoumarin (3-BHC) |

| Excitation Max | ~360 nm | ~405 nm |

| Emission Max | ~450 nm (Blue) | ~495–505 nm (Green/Yellow) |

| Stokes Shift | ~90 nm | ~100 nm (Large) |

| pKa (7-OH) | ~7.8 | ~6.5–7.0 |

| pH 7.4 Signal | Weak (mostly protonated) | Strong (mostly deprotonated) |

| Assay Mode | Endpoint (requires alkaline stop) | Kinetic (continuous read) |

Part 2: Mechanism of Action (Enzymatic Activation)[1]

These derivatives function as "caged" fluorophores. The enzymatic reaction cleaves a masking group, restoring the electron donor capability of the oxygen at position 7.

The "Caged" Substrate (Non-Fluorescent)

In the substrate form, the 7-hydroxy group is modified (e.g., ether, ester, or glycoside bond).[1] This modification "locks" the oxygen, preventing it from donating electrons into the ring system.

-

Result: The ICT process is suppressed. The molecule exhibits low quantum yield and blue-shifted absorption/emission (often UV/violet), which is easily filtered out by the detector.[1]

The Cleavage Event

An enzyme (e.g., CYP450, Esterase) recognizes the specific modification (the "cage") and cleaves the bond.[1]

-

Reaction: Substrate-O-R

Product-OH + R[1]

The "Active" Product (Fluorescent)

At physiological pH (7.4), the released hydroxyl group rapidly deprotonates to form the phenolate anion due to the low pKa induced by the benzoxazole ring.[1]

-

Result: The "Push-Pull" system is restored. The molecule becomes highly fluorescent with a green emission peak (~500 nm).[1]

Visualization of Mechanism

The following diagram illustrates the transformation from the non-fluorescent substrate to the fluorescent product.

Figure 1: Mechanism of enzymatic activation. The enzyme cleaves the masking group, leading to rapid deprotonation and restoration of the ICT-mediated fluorescence.[1]

Part 3: Experimental Protocols

This protocol outlines a standard kinetic assay for screening CYP450 inhibition using a benzoxazolyl substrate (e.g., a generic equivalent to Vivid™-style chemistry).

Materials

-

Substrate: 3-(2-benzoxazolyl)-7-alkoxycoumarin derivative (specific to target isozyme).

-

Enzyme: Recombinant CYP450 isozymes (e.g., CYP3A4) in microsomes or baculosomes.[1]

-

Cofactor System: NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P dehydrogenase).[1]

-

Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Stop Solution (Optional): 0.5 M Tris-base (if endpoint mode is required).

Workflow Protocol

-

Compound Preparation: Dilute test compounds (inhibitors) in assay buffer (keep DMSO < 1%).

-

Enzyme Mix: Prepare a 2X Enzyme/Buffer solution.

-

Substrate/Cofactor Mix: Prepare a 2X Substrate/NADP+ solution. Note: Substrate concentration should be near

(typically 1–10 µM).[1] -

Incubation:

-

Add 10 µL of Test Compound to a black 384-well plate.

-

Add 20 µL of Enzyme Mix. Incubate for 10 min at 37°C to allow inhibitor binding.

-

Add 20 µL of Substrate/Cofactor Mix to initiate the reaction.

-

-

Measurement (Kinetic Mode):

-

Immediately read fluorescence (

) every 60 seconds for 30–60 minutes. -

Calculate the slope (RFU/min) for the linear portion of the curve.[1]

-

Assay Logic Diagram

Figure 2: Standard kinetic assay workflow for benzoxazolyl umbelliferyl substrates.

Part 4: Synthesis & Manufacturing[1][2]

The synthesis of the core scaffold typically involves a Knoevenagel condensation , which is robust and scalable.

-

Precursors: Salicylaldehyde (2-hydroxybenzaldehyde) and ethyl 2-(benzoxazol-2-yl)acetate.[1]

-

Reaction:

-

Reflux in ethanol with a catalytic amount of piperidine.

-

The active methylene group of the acetate condenses with the aldehyde.

-

Intramolecular cyclization (lactonization) follows to form the coumarin ring.[1]

-

-

Derivatization: The resulting 3-(2-benzoxazolyl)-7-hydroxycoumarin is then alkylated at the 7-position (using alkyl halides) to create the specific "caged" substrate (e.g., 7-benzyloxymethyloxy- for CYP3A4 specificity).[1]

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Free fluorophore contamination or substrate instability.[1] | Check substrate purity (HPLC).[1] Ensure substrate is stored in dark/dry conditions. |

| Low Signal-to-Noise | Substrate concentration too low or pH incorrect.[1] | Titrate substrate to ~ |

| Inner Filter Effect | Compound absorbs at Ex/Em wavelengths. | The red-shifted emission (500nm) reduces this risk, but check compound absorbance spectra.[1] |

| Solubility Issues | Hydrophobic benzoxazole group. | Use <1% DMSO or include solubilizing agents (e.g., cyclodextrins) if compatible with the enzyme.[1] |

References

-

Sigma-Aldrich. 7-Hydroxycoumarin-3-carboxylic acid Product Specification.[1] (Provides pKa and spectral data for 3-substituted coumarins). Link

-

Thermo Fisher Scientific. Vivid™ CYP450 Screening Kits User Guide. (Details on blocked coumarin substrates and assay protocols). Link

-

National Institutes of Health (NIH). Characterization of fluorescent probe substrates... for CYP3A7 inhibition screening.[1] (Comparative analysis of fluorogenic substrates including BOMCC). Link

-

MDPI (Molecules). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing Properties. (Discussion on benzoxazole-coumarin photophysics). Link

-

ResearchGate. Synthesis of 3-Carboxylated Coumarins by Knoevenagel Condensation. (Synthetic pathways for 3-substituted coumarins).[1][2][3] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactions of 3-benzoyl-7-dimethylamino-4-hydroxycoumarin and their potential applications in solution- and solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 3-(2-Benzoxazolyl)umbelliferyl Acetate Esterase Assay

Introduction & Principle

This guide details the protocol for quantifying esterase activity using 3-(2-Benzoxazolyl)umbelliferyl acetate (BZUA) . Unlike standard fluorescein diacetate (FDA) or simple 4-methylumbelliferyl acetate (4-MUA) assays, the BZUA substrate incorporates a benzoxazole moiety at the 3-position of the coumarin ring.

Why This Substrate?

-

Enhanced Photostability: The benzoxazole extension increases the conjugation system, often resulting in higher quantum yields and better resistance to photobleaching compared to standard umbelliferone derivatives.

-

"Turn-On" Mechanism: BZUA is non-fluorescent (quenched) due to the esterification of the phenolic hydroxyl group. Upon enzymatic hydrolysis, the highly fluorescent 3-(2-Benzoxazolyl)umbelliferone (BZU) anion is released.

-

pH Sensitivity: Like most coumarins, the fluorescence of the product is pH-dependent (maximal in basic conditions where the phenolate anion forms). However, the benzoxazolyl group modifies the pKa, making it suitable for physiological pH (7.4) monitoring, though pH 8.0 is often optimal for maximum sensitivity.

Reaction Mechanism

The esterase enzyme attacks the carbonyl carbon of the acetate group, cleaving the ester bond. This releases acetate and the fluorophore.

Figure 1: Enzymatic hydrolysis mechanism of BZUA. The non-fluorescent ester is cleaved to release the fluorescent coumarin derivative.

Materials & Equipment

Reagents

| Reagent | Specification | Storage |

| Substrate | This compound (CAS 97004-78-9) | -20°C, Desiccated, Dark |

| Solvent | Anhydrous DMSO (Dimethyl sulfoxide) | RT, Desiccated |

| Assay Buffer | 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 (Alternative: PBS pH 7.4) | 4°C |

| Positive Control | Purified Porcine Liver Esterase (PLE) or Acetylcholinesterase | -20°C |

| Stop Solution | 0.1 M Tris, pH 10.0 (Optional for endpoint assays) | RT |

Equipment

-

Fluorescence Microplate Reader: Capable of Ex 360 ± 20 nm / Em 460 ± 20 nm.

-

Microplates: 96-well black-walled, clear-bottom plates (to minimize background scattering).

-

Multichannel Pipette: For rapid reagent addition.

Experimental Protocol

Step 1: Stock Solution Preparation[1]

-

Weighing: Accurately weigh 3.2 mg of BZUA (MW: ~321.28 g/mol ).

-

Solubilization: Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .

-

Note: Sonicate briefly if necessary. Ensure no particulate matter remains.

-

-

Storage: Aliquot into light-protective tubes (e.g., amber tubes) and store at -20°C. Stable for 1 month. Avoid repeated freeze-thaw cycles.

Step 2: Working Solution Preparation

Prepare immediately before use.

-

Dilute the 10 mM Stock Solution into the Assay Buffer to a final concentration of 20–50 µM .

-

Example: Add 20 µL of 10 mM Stock to 9.98 mL of Assay Buffer (Final: 20 µM).

-

-

Vortex well to mix.

Step 3: Assay Procedure (Kinetic Mode - Recommended)

Kinetic monitoring is superior to endpoint assays as it allows for the detection of linearity and identification of lag phases or substrate depletion.

-

Enzyme Setup:

-

Add 50 µL of enzyme sample (diluted in Assay Buffer) to the test wells.

-

Blank Control: Add 50 µL of Assay Buffer (no enzyme).

-

Positive Control: Add 50 µL of known esterase (e.g., 0.1 U/mL).

-

-

Substrate Addition:

-

Add 50 µL of the 20 µM BZUA Working Solution to all wells using a multichannel pipette.

-

Final Reaction Volume: 100 µL.

-

Final Substrate Concentration: 10 µM.

-

-

Measurement:

-

Immediately place the plate in the reader pre-heated to 37°C.

-

Shake: Orbital shake for 5 seconds.

-

Read: Measure Fluorescence (Ex 360 nm / Em 460 nm) every 60 seconds for 30–60 minutes.

-

Workflow Diagram

Figure 2: Step-by-step workflow for the kinetic esterase assay.

Data Analysis & Validation

Calculation of Activity[4]

-

Plot Data: Plot Relative Fluorescence Units (RFU) vs. Time (minutes).

-

Determine Slope: Identify the linear portion of the curve (typically 5–20 minutes). Calculate the slope (

). -

Background Subtraction: Subtract the slope of the Blank Control (spontaneous hydrolysis) from the Test Sample slope.

-

Quantification: Convert RFU to product concentration using a standard curve of 3-(2-Benzoxazolyl)umbelliferone (if available) or report as Relative Activity.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| High Background | Spontaneous hydrolysis | Prepare working solution fresh; ensure buffer pH is not > 8.5. |

| Low Signal | Quenching or wrong pH | Check Ex/Em settings. Ensure pH is > 7.0 (fluorescence drops at acidic pH). |

| Non-Linear Rate | Substrate depletion | Dilute the enzyme sample further. |

Spectral Validation

While Ex 360 / Em 460 is the standard setting for umbelliferone derivatives, the benzoxazolyl group may shift the optimal peaks slightly depending on the buffer ionic strength.

-

Recommendation: Perform a spectral scan (Excitation 320–400 nm, Emission 420–550 nm) on your specific reader with the fully hydrolyzed product to optimize sensitivity.

References

-

High-Throughput, Fluorescence-Based Esterase Activity Assay. Pharmaceutical Research, 2021. (Demonstrates the utility of umbelliferyl-based substrates in drug development).

-

Fluorogenic Enzyme Probes for Esterase and Lipase Detection. ChemBioChem, 2014. (Discusses the mechanism and advantages of fluorogenic esterase substrates).

-

Excitation-Dependent Multiple Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole. Journal of Physical Chemistry A, 2018. (Provides photophysical context for benzoxazole-fluorophore systems).

-

This compound Properties. PubChem. (Chemical structure and physical property verification).

Sources

Application Notes and Protocols for Cell Viability Assessment using 3-(2-Benzoxazolyl)umbelliferyl Acetate

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Tool for Assessing Cellular Health

In the landscape of cellular and molecular biology, the accurate assessment of cell viability is a cornerstone of impactful research, from fundamental biological inquiry to high-throughput drug screening.[1] Esterase-activated fluorescent probes have emerged as a robust class of reagents for this purpose, offering a dynamic and sensitive measure of cellular health.[] This document provides a comprehensive guide to the application of 3-(2-Benzoxazolyl)umbelliferyl acetate (BOUA), a fluorogenic substrate designed for the assessment of cell viability through the detection of intracellular esterase activity.

Unlike methods that measure static endpoints or require cell lysis, this assay leverages the enzymatic activity inherent to living cells, providing a snapshot of metabolic health and membrane integrity.[3] BOUA is a non-fluorescent, cell-permeant molecule. Once inside a viable cell, ubiquitous intracellular esterases cleave the acetate group, yielding the highly fluorescent product, 3-(2-Benzoxazolyl)umbelliferone. This fluorescent molecule is then retained within the cell, allowing for a direct correlation between fluorescence intensity and the number of viable cells. This guide will delve into the scientific principles, provide detailed protocols for implementation, and discuss the critical aspects of data interpretation and assay validation.

Scientific Principles of the Assay

The utility of this compound as a cell viability probe is rooted in two fundamental biological principles: the presence of active esterases in metabolically active cells and the integrity of the plasma membrane to retain the fluorescent product.

-

Intracellular Esterase Activity: Esterases are a broad class of enzymes that catalyze the hydrolysis of esters. Their activity is a hallmark of metabolic function, and as such, they are abundant in the cytoplasm of healthy, viable cells.[4][5]

-

Membrane Integrity: The non-fluorescent BOUA is lipophilic and readily crosses the plasma membrane of both living and dead cells. However, the hydrolyzed product, 3-(2-Benzoxazolyl)umbelliferone, is a more polar molecule and is effectively trapped within cells that possess an intact plasma membrane. In necrotic or apoptotic cells with compromised membranes, this fluorescent product can leak out, leading to a diminished signal.

This dual mechanism ensures that the resulting fluorescence is a specific indicator of viable cells.

The Chemistry of Fluorescence

The core of BOUA is the umbelliferone molecule, a well-characterized fluorophore from the coumarin family.[6] The addition of a benzoxazolyl group to the umbelliferone scaffold generally results in a bathochromic shift, meaning the molecule absorbs and emits light at longer wavelengths compared to the parent umbelliferone.[7] While the precise excitation and emission maxima for 3-(2-Benzoxazolyl)umbelliferone should be determined empirically by the end-user, based on similar compounds, the expected excitation is in the range of 370-400 nm, with an emission peak in the blue-green region of the spectrum, approximately 460-500 nm.[7]

Diagram of the Assay Principle

Caption: Workflow of the esterase-based cell viability assay.

Experimental Protocols

This section provides a generalized protocol for utilizing this compound in a 96-well plate format, suitable for microplate readers. It is imperative that the user optimizes key parameters, including probe concentration and incubation time, for their specific cell type and experimental conditions.

Materials and Reagents

-

This compound (BOUA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line

-

96-well clear-bottom, black-walled microplates (for fluorescence assays)

-

Test compounds and vehicle controls

-

A positive control for cytotoxicity (e.g., digitonin, staurosporine)

-

A multichannel pipette

-

A fluorescence microplate reader with appropriate filters

Reagent Preparation

-

BOUA Stock Solution (10 mM): Based on its molecular weight of 321.28 g/mol , dissolve 3.21 mg of BOUA in 1 mL of anhydrous DMSO. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light.

-